Urease-IN-6

Description

Properties

IUPAC Name |

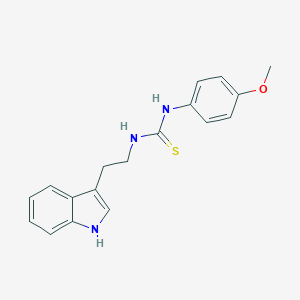

1-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS/c1-22-15-8-6-14(7-9-15)21-18(23)19-11-10-13-12-20-17-5-3-2-4-16(13)17/h2-9,12,20H,10-11H2,1H3,(H2,19,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHGHTOQCIQMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)NCCC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Catalytic Core: A Technical Guide to the Mechanism of Urease Action

Introduction

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[1] The carbamate produced subsequently and spontaneously decomposes to form a second molecule of ammonia and carbonic acid.[2][3] This catalytic activity is a critical factor in various biological processes, including nitrogen metabolism in plants and microorganisms, and is a key virulence factor for several pathogenic bacteria, such as Helicobacter pylori.[4][5] Consequently, the inhibition of urease is a significant therapeutic and agricultural target. This guide provides a detailed overview of the urease mechanism of action, drawing upon structural, kinetic, and computational studies to inform researchers, scientists, and drug development professionals.

It is important to note that a search for a specific inhibitor designated "Urease-IN-6" did not yield any publicly available information. Therefore, this document will focus on the general mechanism of the urease enzyme and its inhibition.

I. Urease Structure and Active Site

Ureases are multimeric enzymes with a highly conserved active site architecture.[6] The catalytic core contains a binuclear nickel center, where two Ni(II) ions are crucial for the enzymatic activity.[5] These nickel ions are separated by a distance of approximately 3.5 Å.[2]

The coordination of these nickel ions is critical for their catalytic function. They are bridged by a carbamylated lysine residue and a hydroxide ion.[1][7] One nickel ion (Ni1) is typically five-coordinate, while the other (Ni2) is six-coordinate.[2] The coordination sphere of the nickel ions is completed by histidine residues and an aspartate residue.[5][8] A flexible "flap" region, often containing cysteine residues, is located near the active site and is believed to act as a gate for the substrate, urea.[2][3]

II. The Catalytic Mechanism of Urease

The precise mechanism of urea hydrolysis by urease has been the subject of extensive research, with several proposed mechanisms. A generally accepted mechanism involves the following key steps:

-

Substrate Binding: Urea enters the active site and binds to the five-coordinate nickel ion (Ni1) through its carbonyl oxygen atom.[2] This interaction is stabilized by a network of hydrogen bonds with active site residues.[3]

-

Nucleophilic Attack: A hydroxide ion, which is bridged between the two nickel ions, acts as a nucleophile and attacks the carbonyl carbon of the bound urea.[7][9] This leads to the formation of a tetrahedral intermediate.[7]

-

Intermediate Decomposition: The tetrahedral intermediate is unstable and breaks down, leading to the release of ammonia and the formation of a carbamate molecule that remains coordinated to the nickel center.[8]

-

Product Release: The carbamate is subsequently displaced by a water molecule, regenerating the active site for the next catalytic cycle. The released carbamate then spontaneously decomposes into a second molecule of ammonia and carbonic acid.[2][3]

Below is a diagram illustrating the proposed catalytic cycle of urease.

Caption: Proposed catalytic cycle of the urease enzyme.

III. Enzyme Kinetics and Inhibition

The catalytic activity of urease can be characterized using Michaelis-Menten kinetics.[10][11] The Michaelis constant (Km) for urea and the maximum reaction velocity (Vmax) are key parameters for evaluating enzyme performance and the effects of inhibitors.

| Parameter | Value | Enzyme Source | Conditions | Reference |

| Michaelis Constant (Km) | 3.21 mmol/L | Jack bean urease | 25 °C, pH 4-9 | [12] |

| Product Inhibition Constant (KP) | 12.2 mmol/L | Jack bean urease | 25 °C, pH 4-9 | [12] |

Note: This table summarizes example quantitative data found in the search results. Kinetic parameters can vary significantly depending on the enzyme source, purity, and assay conditions.

Urease can be inhibited by various compounds that interact with the active site nickel ions or nearby residues. Inhibition can be competitive, non-competitive, or uncompetitive.[6] For example, a study on biscoumarins showed that they act as competitive inhibitors of Jack bean urease.[6]

IV. Experimental Protocols for Urease Activity Assays

Several methods are available to determine urease activity. A common approach is the Berthelot (or indophenol) method, which measures the amount of ammonia produced. Another method involves monitoring the change in conductivity as urea is hydrolyzed into ionic products.[10]

General Protocol for Urease Activity Assay (Berthelot Method):

-

Reagent Preparation:

-

Urease solution of known concentration.

-

Urea solution (substrate) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Phenol-nitroprusside reagent.

-

Alkaline hypochlorite solution.

-

Ammonium chloride or sulfate solution for standard curve.

-

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the ammonium standard solution.

-

Add the phenol-nitroprusside and alkaline hypochlorite reagents to each dilution.

-

Incubate to allow color development.

-

Measure the absorbance at a specific wavelength (e.g., 630 nm).

-

Plot absorbance versus ammonium concentration to generate a standard curve.

-

-

Enzyme Reaction:

-

Pre-incubate the urease solution at the desired temperature.

-

Initiate the reaction by adding the urea substrate.

-

Incubate for a specific period (e.g., 15-30 minutes).

-

Stop the reaction by adding a strong acid or by rapid heating.

-

-

Ammonia Quantification:

-

Take an aliquot of the reaction mixture.

-

Add the phenol-nitroprusside and alkaline hypochlorite reagents.

-

Incubate for color development.

-

Measure the absorbance at the same wavelength used for the standard curve.

-

-

Calculation of Urease Activity:

-

Use the standard curve to determine the concentration of ammonia produced in the enzyme reaction.

-

Calculate the urease activity, typically expressed in Units (U), where 1 U is the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute under the specified conditions.

-

Below is a diagram outlining the general workflow for a urease activity assay.

Caption: General workflow for determining urease activity.

V. Conclusion

Understanding the intricate mechanism of urease is paramount for the development of effective inhibitors for therapeutic and agricultural applications. The binuclear nickel center and the surrounding amino acid residues present a complex and dynamic catalytic environment. The methodologies and data presented in this guide provide a foundational understanding for researchers engaged in the study of urease and the discovery of novel modulators of its activity. Future research, combining structural biology, computational modeling, and advanced kinetic studies, will continue to refine our understanding of this important enzyme.

References

- 1. mdpi.com [mdpi.com]

- 2. Urease - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Interplay of metal ions and urease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational Modeling of the Mechanism of Urease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. portal.research.lu.se [portal.research.lu.se]

- 10. ipc.kit.edu [ipc.kit.edu]

- 11. Michealis-Menten kinetics using the enzyme urease [leybold-shop.com]

- 12. silverstripe.fkit.hr [silverstripe.fkit.hr]

A Technical Guide to the Discovery and Synthesis of Urease Inhibitors

Introduction

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate. The carbamate formed rapidly decomposes to yield another molecule of ammonia and carbon dioxide, leading to a significant increase in local pH.[1][2][3] This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to diseases such as peptic ulcers, urolithiasis, and catheter-associated urinary tract infections.[4][5][6] Consequently, the inhibition of urease has become a key therapeutic strategy, prompting extensive research into the discovery and development of potent and safe urease inhibitors.[6][7]

This guide provides a technical overview of the discovery and synthesis of urease inhibitors, tailored for researchers, scientists, and drug development professionals. While this document aims to be comprehensive, it is important to note that a search for a specific compound designated "Urease-IN-6" did not yield any publicly available information, suggesting it may be a novel or internal compound name. The principles and examples provided herein are therefore based on well-documented urease inhibitors from the scientific literature.

Discovery of Urease Inhibitors: Strategies and Classes

The discovery of novel urease inhibitors employs a range of strategies, from traditional screening of natural and synthetic compounds to rational, structure-based drug design.[4][5] These efforts have led to the identification of several classes of compounds with significant inhibitory activity.

Discovery Strategies:

-

Rational Drug Design: With the elucidation of the three-dimensional crystal structures of ureases from various species (e.g., Klebsiella aerogenes, Bacillus pasteurii, and Helicobacter pylori), structure-based drug design has become a prominent strategy.[1] This approach involves using computational tools like molecular docking to predict the binding interactions of potential inhibitors with the enzyme's active site, which contains two nickel ions.[2][8]

-

High-Throughput Screening (HTS): HTS of large chemical libraries against urease is another common method to identify novel inhibitor scaffolds. This is often followed by medicinal chemistry efforts to optimize the potency and drug-like properties of the initial hits.

-

Natural Product Screening: A variety of natural products, including flavonoids and other plant-derived compounds, have been investigated for their urease inhibitory potential.[4][9]

Major Classes of Urease Inhibitors:

-

Urea and Thiourea Analogs: Compounds containing a urea or thiourea fragment are a natural choice for inhibitor design due to their structural similarity to the substrate.[1][4]

-

Hydroxamic Acids: Acetohydroxamic acid (AHA) is the only FDA-approved urease inhibitor, although its use is limited by side effects.[5][7] It serves as a reference compound in many inhibition studies.[10]

-

Phosphorodiamidates: N-(n-butyl)thiophosphoric triamide (NBPT) is a potent urease inhibitor widely used in agriculture to prevent nitrogen loss from urea-based fertilizers.[6][9]

-

Flavonoids: Natural and synthetic flavonoids have been shown to be moderate, competitive inhibitors of urease.[4]

-

Disulfide Analogs: A number of disulfide-containing compounds have been synthesized and shown to exhibit potent urease inhibitory activity.[8]

-

Dihydropyrimidine Phthalimide Hybrids: This class of compounds has demonstrated significant urease inhibitory activity, with some derivatives showing higher potency than the standard inhibitor thiourea.[2]

Quantitative Data on Urease Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the IC50 values for a selection of representative urease inhibitors against Jack bean urease, which is commonly used as a model enzyme.[1][3]

| Inhibitor Class | Compound | IC50 (µM) | Reference |

| Standard Inhibitors | Thiourea | 21.0 ± 0.1 | [2] |

| Acetohydroxamic Acid (AHA) | ~42 | [10] | |

| Hydroxyurea | ~100 | [10] | |

| Thiourea Derivatives | N,N′-Bis(3-pyridinylmethyl)thiourea | 21.2 ± 0.8 | [5] |

| Disulfide Analogs | 4-methoxy-N-(4-((4-methoxyphenyl)disulfanyl)phenyl)benzenesulfonamide | 0.4 ± 0.01 | [8] |

| 4-methyl-N-(4-((4-methylphenyl)disulfanyl)phenyl)benzenesulfonamide | 0.9 ± 0.02 | [8] | |

| Dihydropyrimidine Hybrids | 10g (specific structure in reference) | 12.6 ± 0.1 | [2] |

| 10e (specific structure in reference) | 15.2 ± 0.7 | [2] | |

| Natural Products | β-Amyrenone | 14.5 | [11] |

| Camphene | 0.147 µg/mL | [12] | |

| Flavonoids | Quercetin | 30.5 ± 0.8 | [5] |

Synthesis of Urease Inhibitors

The synthesis of urease inhibitors is highly dependent on the chemical class of the target molecule. Below is a generalized workflow for the synthesis of disulfide analogs, which have shown high potency.[8]

Experimental Protocols

Urease Inhibition Assay (Berthelot Method)

A common and reliable method for measuring urease activity and inhibition is the Berthelot method, which quantifies the amount of ammonia produced from the hydrolysis of urea.[5][13]

Materials:

-

Jack bean urease enzyme solution

-

Phosphate buffer (e.g., 100 mM, pH 7.5)

-

Urea solution (e.g., 30 mM)

-

Test inhibitor dissolved in an appropriate solvent (e.g., DMSO)

-

Ammonia Reagent 1 (Phenol-nitroprusside solution)

-

Ammonia Reagent 2 (Alkaline hypochlorite solution)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare serial dilutions of the test inhibitor. In a 96-well plate, add a small volume (e.g., 2 µL) of each inhibitor dilution to the respective wells.[14] Include wells for a positive control (a known inhibitor like AHA or thiourea) and a negative control (solvent only).[15]

-

Reaction Initiation: Add the urea substrate solution to each well, followed by the urease enzyme solution to initiate the reaction. The total reaction volume is typically around 100-200 µL.[14][15]

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).[15]

-

Color Development: Stop the enzymatic reaction and begin color development by adding Ammonia Reagent 1 to each well, followed by Ammonia Reagent 2.[15]

-

Second Incubation: Incubate the plate again at 37°C for 30 minutes, protected from light, to allow for the color to develop fully.[15]

-

Measurement: Measure the optical density (absorbance) of each well at a wavelength of approximately 625-670 nm using a microplate reader.[15]

-

Calculation: The percentage of inhibition is calculated using the absorbance values of the control and inhibitor-treated samples. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[14]

Visualizations

Workflow for Urease Inhibitor Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel urease inhibitors.

Pathological Role of Urease and Point of Inhibition

Urease itself is not part of a complex signaling cascade but is a direct enzymatic cause of pathology. The diagram below shows the logical relationship between urease activity, its pathological consequences, and the intervention point for inhibitors.

References

- 1. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Efforts in the Discovery of Urease Inhibitor Identifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of potent urease inhibitors based on disulfide scaffold and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Urease Inhibition and Molecular Modelling Studies of Novel Derivatives of the Naturally Occurring β-Amyrenone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Natural Urease Inhibitors Reduce the Severity of Disease Symptoms, Dependent on the Lifestyle of the Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. abcam.co.jp [abcam.co.jp]

Technical Guide on Urease: Properties, Protocols, and Mechanisms

Disclaimer: Initial searches for the specific compound "Urease-IN-6" did not yield any publicly available information. Therefore, this technical guide focuses on the well-documented enzyme Urease (EC 3.5.1.5) , providing a comprehensive overview of its core properties, experimental protocols, and mechanisms of action for researchers, scientists, and drug development professionals.

Core Properties of Urease

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This enzymatic reaction leads to an increase in the local pH due to the production of ammonia, a weak base.[1][2] Urease is found in a wide variety of organisms, including bacteria, fungi, algae, and plants.[2][3]

The structure of urease can vary depending on its source. Bacterial ureases are typically composed of three distinct subunits (α, β, and γ), often forming a trimeric structure of (αβγ)₃.[2] An exception is the urease from Helicobacter pylori, which consists of two subunits (α and β) that form a large supramolecular complex of (αβ)₁₂.[1][2] Plant and fungal ureases are generally composed of identical subunits.[2][4]

The active site of urease is located in the α-subunit and contains a bi-nickel center, which is crucial for its catalytic activity.[1][2] These two nickel ions work in concert to bind and activate the urea molecule for hydrolysis.[1]

Quantitative Data Summary

| Property | Jack Bean Urease | Helicobacter pylori Urease | General Bacterial Urease |

| Molecular Weight | ~545 kDa | ~1.1 MDa | 190 - 300 kDa |

| Subunit Composition | Homodimer of trimers (α₃)₂ | Dodecamer of heterodimers (αβ)₁₂ | Trimer of heterotrimers (αβγ)₃ |

| α-subunit size | ~90 kDa | 26–31 kDa | 60–76 kDa |

| β-subunit size | - | 61–66 kDa | 8–21 kDa |

| γ-subunit size | - | - | 6–14 kDa |

| Optimal pH | 7.4 | Varies with location (cytoplasmic vs. surface) | Generally neutral to slightly alkaline |

| Optimal Temperature | 60 °C | 37 °C | Varies by species |

| Kₘ for Urea | 4.6 ± 0.3 mM[5] | Varies | Varies |

| Number of Active Sites | 6 | 12 | 3 |

Experimental Protocols

Urease Activity Assay (Berthelot Method)

This protocol is a common colorimetric method for determining urease activity by measuring the amount of ammonia produced.

Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The ammonia produced is detected using the Berthelot reaction, where ammonia reacts with hypochlorite and phenol in an alkaline medium to form a blue-green indophenol dye. The intensity of the color, measured spectrophotometrically at approximately 670 nm, is proportional to the amount of ammonia produced and thus to the urease activity.[6][7]

Materials:

-

Urease enzyme solution (e.g., from Jack Bean or bacterial extract)

-

Urea solution (e.g., 100 mM in a suitable buffer)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Phenol-nitroprusside solution (Reagent 1)

-

Alkaline hypochlorite solution (Reagent 2)

-

Ammonium chloride or sulfate (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a series of ammonia standards of known concentrations.

-

Reaction Setup:

-

In a 96-well plate, add the urease enzyme solution to the test wells.

-

For control wells, add buffer instead of the enzyme.

-

Add the urea solution to all wells to start the reaction.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).

-

Color Development:

-

Stop the enzymatic reaction by adding Reagent 1 to all wells.

-

Add Reagent 2 to all wells.

-

-

Second Incubation: Incubate the plate at room temperature or 37°C for a further 30 minutes to allow for color development.

-

Measurement: Measure the absorbance of each well at 670 nm using a microplate reader.

-

Calculation: Determine the concentration of ammonia produced in the test wells by comparing their absorbance to the standard curve. Urease activity can then be calculated and expressed in units such as µmol of ammonia produced per minute per mg of protein.

Urease Inhibitor Screening Assay

This protocol is used to identify and characterize potential inhibitors of urease activity.

Principle: The assay measures the reduction in urease activity in the presence of a test compound compared to a control without the compound. The urease activity is determined using the Berthelot method as described above.

Procedure:

-

Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Assay Setup:

-

In a 96-well plate, add the urease enzyme solution to all wells except the blank.

-

Add the test compound at various concentrations to the test wells.

-

Add the solvent (e.g., DMSO) without the test compound to the control wells.

-

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.

-

Enzymatic Reaction: Add the urea solution to all wells to initiate the reaction.

-

Incubation, Color Development, and Measurement: Follow the same steps as the urease activity assay described above.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

Catalytic Mechanism of Urease

The following diagram illustrates a generally accepted mechanism for the hydrolysis of urea by the di-nickel active site of urease.

Caption: Catalytic cycle of urea hydrolysis by the di-nickel center of urease.

Experimental Workflow for Urease Inhibitor Screening

The following diagram outlines a typical workflow for screening and identifying potential urease inhibitors.

Caption: A typical workflow for the discovery of novel urease inhibitors.

References

- 1. Urease: Structure, Function, and Applications Explained [vedantu.com]

- 2. Urease - Wikipedia [en.wikipedia.org]

- 3. proteopedia.org [proteopedia.org]

- 4. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics and mechanism of jack bean urease inhibition by Hg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. resources.bio-techne.com [resources.bio-techne.com]

A Technical Guide to 3-[1-[(aminocarbonyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl] propanoic acid (Compound 6238-0047): A Novel Urease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] This enzymatic activity is a significant factor in both agriculture, where it leads to nitrogen loss from urea-based fertilizers, and in medicine, where it is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori and ureolytic bacteria in the ruminal microbiota.[1][2] The inhibition of urease is a promising therapeutic and agrochemical strategy. This technical guide provides an in-depth overview of a novel urease inhibitor, 3-[1-[(aminocarbonyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl] propanoic acid (ChemDiv_ID: 6238-0047), identified through molecular docking and validated by in vitro studies.[2]

Quantitative Data Presentation

The inhibitory effects and kinetic parameters of Compound 6238-0047 against ruminal microbial urease have been quantified, demonstrating its potential as a potent inhibitor.

Table 1: Urease Inhibition and Enzyme Kinetics of Compound 6238-0047

| Parameter | Value | Reference |

| IC50 | 65.86 µM | [2] |

| Inhibition Type | Mixed-type | [1] |

| Kinetic Parameters | ||

| Control (no inhibitor) | [1] | |

| Km | 4.630 mM | |

| Vmax | 18.00 µM/min | |

| Vmax/Km | 3.8877 | |

| 0.25 mM Inhibitor | [1] | |

| Km | 13.61 mM | |

| Vmax | 12.58 µM/min | |

| Vmax/Km | 0.9243 | |

| 0.5 mM Inhibitor | [1] | |

| Km | 27.39 mM | |

| Vmax | 9.67 µM/min | |

| Vmax/Km | 0.3529 |

Table 2: Effect on Ruminal Microbial Fermentation and Cytotoxicity

| Parameter | Observation | Concentration | Reference |

| Urea Degradation | Significantly lowered | Not specified | [2] |

| Ammonia Production | Significantly lowered | Not specified | [2] |

| 24h Degradation Rate | 3.32%–16.00% | Not specified | [2] |

| Caco-2 Cell Viability | No significant adverse effect | 10–100 µM | [3] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Ruminal Microbial Urease Inhibition Assay

This assay determines the inhibitory effect of a compound on urease activity from a complex microbial sample.

a. Enzyme Preparation:

-

Resuspend 2 g of frozen rumen bacteria in HEPES buffer.[2]

-

Lyse the bacterial cells using a high-pressure cell press at 22,000 psi.[2]

-

Centrifuge the lysate at 12,000 × g for 10 minutes at 4°C.[2]

-

Collect the supernatant, which contains the ruminal microbial urease.[2]

b. Inhibition Assay:

-

The assay is based on the indophenol method, which measures ammonia production.[4]

-

In a 96-well plate, incubate the reaction mixture containing the urease enzyme solution and buffer with 100 mM urea.[4]

-

Add the test compound (e.g., Compound 6238-0047) at the desired concentration (e.g., 0.5 mM for initial screening).[4]

-

Incubate at 30°C for 15 minutes.[4]

-

Measure ammonia production colorimetrically.

Enzyme Kinetic Characterization

This protocol is used to determine the mode of inhibition.

-

Vary the concentration of the substrate, urea (e.g., 3.125, 6.25, 12.5, 25, 50, and 100 mM).[1]

-

For each substrate concentration, perform the urease activity assay in the absence (control) and presence of different concentrations of the inhibitor (e.g., 0.25 mM and 0.5 mM of Compound 6238-0047).[1]

-

Measure the initial reaction velocities by monitoring the linear portion of absorbance increase for the first 10 minutes after enzyme addition.[1]

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine the changes in Km and Vmax and thereby the type of inhibition.[1]

Caco-2 Cell Cytotoxicity Assay

This assay assesses the toxicity of the inhibitor on a human intestinal epithelial cell line.

-

Seed Caco-2 cells in a 96-well plate and allow them to adhere and grow.

-

Treat the cells with various concentrations of the test compound (e.g., 10–100 µM of Compound 6238-0047) for a specified period (e.g., 24 hours).[3]

-

Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

-

Measure the absorbance to determine the percentage of viable cells relative to an untreated control.

Molecular Docking

This computational method predicts the binding mode of the inhibitor to the urease active site.

-

Homology Modeling: Construct a 3D model of the target urease (e.g., ruminal metagenomic urease) if an experimental structure is unavailable, using a homologous template (e.g., Klebsiella aerogenes urease, PDB ID: 4EP8).[2]

-

Ligand and Protein Preparation: Prepare the 3D structure of the inhibitor and the protein model by removing water molecules, adding hydrogen atoms, and defining the active site pocket.[2]

-

Docking Simulation: Use a docking program (e.g., Surflex-dock) to predict the binding pose of the inhibitor within the active site of the urease model.[2]

-

Analysis: Analyze the resulting poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the enzyme.[2]

Visualizations

Workflow for Novel Urease Inhibitor Discovery

References

- 1. A Novel Urease Inhibitor of Ruminal Microbiota Screened through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Urease Inhibitor of Ruminal Microbiota Screened through Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectrometric and Voltammetric Analysis of Urease – Nickel Nanoelectrode as an Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Urease Inhibitors in Peptic Ulcer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pivotal role of urease inhibitors in the context of peptic ulcer research, with a particular focus on targeting the enzymatic activity of Helicobacter pylori. Given the absence of specific public domain data for a compound designated "Urease-IN-6," this paper will utilize Acetohydroxamic Acid (AHA), the only clinically approved urease inhibitor, as a representative case study to illustrate the principles, methodologies, and therapeutic potential of this class of compounds.

Introduction: The Central Role of Helicobacter pylori and Urease in Peptic Ulcer Disease

Helicobacter pylori, a Gram-negative bacterium, is a primary etiological agent in the development of various gastroduodenal diseases, including chronic gastritis, peptic ulcers, and gastric cancer.[1] A key factor for the survival and colonization of H. pylori in the harsh acidic environment of the stomach is its prolific production of the enzyme urease.[2][3] This nickel-containing metalloenzyme catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[2][4] The ammonia produced neutralizes gastric acid, creating a more hospitable microenvironment for the bacterium to thrive and establish chronic infection.[2][5] The urease enzyme can constitute up to 10-15% of the total bacterial protein, highlighting its importance for the pathogen's survival.[6][7] Consequently, the inhibition of urease activity presents a compelling therapeutic strategy to combat H. pylori infection and its associated pathologies.[2]

Urease as a Therapeutic Target

Targeting urease offers a promising alternative or adjuvant therapy to the current standard of care, which typically involves a combination of antibiotics and proton pump inhibitors.[1][8] The rise of antibiotic resistance necessitates the exploration of novel therapeutic avenues.[8][9] Urease inhibitors act as anti-virulence agents, disarming the bacterium's ability to survive in the stomach without directly killing it, which may exert less selective pressure for the development of resistance.[10] By inhibiting urease, the local pH is not elevated, rendering H. pylori more susceptible to the acidic gastric environment and potentially enhancing the efficacy of concomitant antibiotic therapies.[2]

Mechanism of Action of Urease Inhibitors: A Case Study of Acetohydroxamic Acid (AHA)

Acetohydroxamic acid (AHA) is a competitive inhibitor of urease.[9] Its mechanism of action involves the chelation of the two nickel ions (Ni2+) within the active site of the urease enzyme.[3][9] The active site of H. pylori urease is a bi-nickel center, where the nickel ions are crucial for the catalytic hydrolysis of urea.[3][11] AHA, as a hydroxamic acid derivative, effectively binds to these nickel ions, thereby blocking the access of the natural substrate, urea, to the active site and inhibiting the enzymatic reaction.

Quantitative Data on Urease Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of Acetohydroxamic Acid and other selected urease inhibitors against H. pylori urease as reported in the literature. This data is crucial for comparing the potency of different compounds and for guiding the selection of candidates for further development.

| Compound | IC50 (µM) | Source Organism of Urease | Reference |

| Acetohydroxamic Acid (AHA) | ~2500 (2.5 mM) | Helicobacter pylori | [5][12] |

| Ebselen | ~60 (0.06 mM) | Helicobacter pylori | [5][12] |

| Baicalin | ~8000 (8 mM) | Helicobacter pylori | [5][12] |

| (-)-epigallocatechin gallate | 2.2 | Helicobacter pylori | [8] |

| (+)-gallocatechin | 8.7 | Helicobacter pylori | [8] |

| Quercetin | 11.2 | Helicobacter pylori | [8] |

| N-monoarylacetothiourea derivative (most potent) | 0.16 | Extracted H. pylori urease | [8] |

Experimental Protocols

In Vitro Urease Activity Assay (Phenol Red Method)

This assay is a common method to determine the inhibitory activity of compounds against urease.

Principle: The enzymatic hydrolysis of urea produces ammonia, which increases the pH of the reaction medium. Phenol red, a pH indicator, changes color from yellow (acidic/neutral) to red/pink (alkaline) in response to the pH change. The intensity of the color change is proportional to the amount of ammonia produced and thus to the urease activity.

Protocol:

-

Preparation of Reagents:

-

Urease enzyme solution (from H. pylori lysate or purified).

-

Urea solution (substrate).

-

Phosphate buffer (pH 6.8).

-

Phenol red solution (pH indicator).

-

Test compound solutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add the urease enzyme solution, phosphate buffer, and the test compound solution.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the urea solution and the phenol red indicator to each well.

-

Monitor the change in absorbance at a specific wavelength (e.g., 560 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of urease inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

In Vivo Helicobacter pylori Infection Model in Mice

Animal models are essential for evaluating the in vivo efficacy of urease inhibitors.

Protocol:

-

Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

-

Infection:

-

Culture a pathogenic strain of H. pylori.

-

Inoculate the mice orally with the bacterial suspension.

-

Allow the infection to establish over a period of several weeks.

-

-

Treatment:

-

Divide the infected mice into different groups: a vehicle control group and treatment groups receiving different doses of the test compound (e.g., administered orally).

-

Administer the treatment for a specified duration (e.g., 7-14 days).

-

-

Evaluation of Efficacy:

-

At the end of the treatment period, euthanize the mice and collect their stomachs.

-

Urease Activity Assay: Homogenize a portion of the stomach tissue and measure the urease activity using an in vitro assay as described above.

-

Bacterial Load Quantification: Plate serial dilutions of the stomach homogenate on selective agar plates to determine the number of colony-forming units (CFU) of H. pylori.

-

Histological Analysis: Examine stomach tissue sections for inflammation and tissue damage.

-

-

Data Analysis:

-

Compare the urease activity, bacterial load, and histological scores between the treated and control groups to determine the in vivo efficacy of the urease inhibitor.

-

Visualizations

Signaling Pathway of H. pylori Survival via Urease

Caption: H. pylori urease-mediated survival pathway in the stomach.

Mechanism of Urease Inhibition by Acetohydroxamic Acid (AHA)

Caption: Competitive inhibition of urease by Acetohydroxamic Acid.

Experimental Workflow for Urease Inhibitor Screening

Caption: Workflow for the discovery and evaluation of urease inhibitors.

Conclusion and Future Perspectives

Urease is an indispensable enzyme for the survival and pathogenesis of Helicobacter pylori. The development of urease inhibitors represents a highly promising and targeted approach for the treatment of peptic ulcer disease and other H. pylori-associated pathologies. While Acetohydroxamic Acid is the only clinically approved urease inhibitor, its use is limited by side effects. Therefore, ongoing research is focused on the discovery and development of novel, more potent, and safer urease inhibitors. The methodologies and principles outlined in this guide provide a framework for the continued exploration of this important therapeutic target. Future work in this area will likely involve the use of structure-based drug design, high-throughput screening, and the investigation of natural product libraries to identify the next generation of urease inhibitors for clinical use.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Urease - Wikipedia [en.wikipedia.org]

- 5. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]

- 6. Helicobacter pylori gene silencing in vivo demonstrates urease is essential for chronic infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lume.ufrgs.br [lume.ufrgs.br]

- 8. tandfonline.com [tandfonline.com]

- 9. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. frontiersin.org [frontiersin.org]

An In-depth Technical Guide on the Enzyme Urease and its Inhibition

Disclaimer: No specific chemical entity with the name "Urease-IN-6" was found in publicly available scientific literature or databases. The following technical guide provides a comprehensive overview of the enzyme Urease, its structure, function, and mechanisms of inhibition, which can serve as a foundational document for researchers, scientists, and drug development professionals interested in this target.

Introduction to Urease

Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This enzymatic reaction is a key component of the nitrogen cycle, allowing organisms to utilize urea as a nitrogen source. Ureases are found in a wide variety of organisms, including bacteria, fungi, algae, plants, and some invertebrates.

In the context of human health and agriculture, urease activity can be problematic. In medicine, the urease produced by pathogenic bacteria, such as Helicobacter pylori, is a significant virulence factor. By generating ammonia, H. pylori can neutralize the acidic environment of the stomach, facilitating its colonization and leading to gastritis, peptic ulcers, and an increased risk of gastric cancer. In agriculture, the rapid hydrolysis of urea-based fertilizers by soil microorganisms leads to significant nitrogen loss through ammonia volatilization and nitrous oxide emissions, reducing fertilizer efficiency and causing environmental pollution. Therefore, the inhibition of urease is a key therapeutic and agrochemical goal.

Chemical Structure of the Urease Active Site

The active site of urease is highly conserved across different species and contains a binuclear nickel center. These two nickel ions (Ni²⁺) are crucial for the enzyme's catalytic activity. The coordination of these nickel ions involves several amino acid residues, primarily histidine, and a carbamylated lysine residue. This carbamylated lysine acts as a bridge between the two nickel ions. Water molecules also play a critical role in the active site, participating in the catalytic mechanism. The overall protein structure often forms complex oligomers, such as the dodecameric structure of H. pylori urease, which contributes to its stability in the harsh gastric environment.

Quantitative Data for a Hypothetical Urease Inhibitor

As no data is available for "this compound," the following table presents a hypothetical data set for a novel urease inhibitor to illustrate the requested format for data presentation.

| Parameter | Value | Method | Target Organism | Reference |

| IC₅₀ | 5.2 ± 0.4 µM | Spectrophotometric Assay | Helicobacter pylori | (Hypothetical) |

| Ki | 2.1 ± 0.2 µM | Michaelis-Menten Kinetics | Helicobacter pylori | (Hypothetical) |

| Binding Affinity (K_d) | 1.5 ± 0.3 µM | Isothermal Titration Calorimetry | Helicobacter pylori | (Hypothetical) |

| Mechanism of Inhibition | Competitive | Lineweaver-Burk Plot | Helicobacter pylori | (Hypothetical) |

| In Vivo Efficacy | 60% reduction in bacterial load | Mouse model of infection | Helicobacter pylori | (Hypothetical) |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments in the study of urease inhibitors.

Urease Inhibition Assay (Spectrophotometric)

This assay is widely used to determine the inhibitory potential of a compound against urease.

-

Principle: The assay measures the rate of ammonia production from the hydrolysis of urea. The amount of ammonia is determined using the Berthelot (indophenol) method, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-green colored indophenol, which can be quantified spectrophotometrically at ~625 nm.

-

Reagents:

-

Phosphate buffer (pH 7.4)

-

Urease enzyme solution (e.g., from Jack bean or H. pylori)

-

Urea solution (substrate)

-

Test inhibitor solution (dissolved in a suitable solvent like DMSO)

-

Phenol-nitroprusside reagent

-

Alkaline hypochlorite reagent

-

-

Procedure:

-

In a 96-well plate, add 25 µL of the test inhibitor solution at various concentrations.

-

Add 25 µL of urease enzyme solution to each well and incubate at 37°C for a specified time (e.g., 30 minutes).

-

Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15 minutes).

-

Stop the reaction and develop the color by adding 50 µL of phenol-nitroprusside reagent followed by 50 µL of alkaline hypochlorite reagent.

-

After a final incubation period for color development (e.g., 30 minutes at 37°C), measure the absorbance at 625 nm using a microplate reader.

-

A control reaction without the inhibitor is run in parallel. The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the inhibition percentage against the inhibitor concentration.

-

Enzyme Kinetics

Kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Procedure:

-

The urease inhibition assay is performed as described above, but with varying concentrations of the substrate (urea) in the presence and absence of different fixed concentrations of the inhibitor.

-

The initial reaction velocities (V₀) are calculated from the absorbance measurements.

-

The data is then plotted using methods such as the Lineweaver-Burk, Dixon, or Hanes-Woolf plots.

-

The type of inhibition is determined by the characteristic changes in the kinetic parameters (K_m and V_max) observed in these plots. The inhibition constant (K_i) can also be calculated from this data.

-

Visualizations

The following diagrams, created using the DOT language, illustrate the urease catalytic cycle and a hypothetical workflow for urease inhibitor screening.

Caption: A simplified diagram of the urease catalytic cycle.

Caption: A typical workflow for the screening and evaluation of urease inhibitors.

A Technical Guide to the Inhibition of Urease by Competitive Inhibitors

Introduction

Urease, a nickel-dependent metalloenzyme, is a critical enzyme in the nitrogen cycle, catalyzing the hydrolysis of urea to ammonia and carbamate.[1] Its activity is implicated in various pathological conditions in humans, including peptic ulcers and the formation of infection-induced urinary stones, primarily through its role in the survival and virulence of pathogens like Helicobacter pylori.[2][3] Consequently, the inhibition of urease is a significant therapeutic target. This guide provides a technical overview of the interaction between urease and its competitive inhibitors, using a representative example to illustrate the mechanism of action, inhibitory kinetics, and the molecular basis of the interaction within the enzyme's active site. While the specific compound "Urease-IN-6" is not documented in the available scientific literature, this guide will utilize data from well-characterized competitive urease inhibitors to provide a comprehensive and technically detailed resource for researchers and drug development professionals.

Quantitative Data on Urease Inhibition

The inhibitory potential of a compound is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a standardized measure of a compound's efficacy as an enzyme inhibitor. The following table summarizes representative quantitative data for competitive urease inhibitors, highlighting the range of potencies observed for this class of molecules.

| Inhibitor Class | Representative Compound | Urease Source | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| Biscoumarins | Compound 1 | Jack Bean | - | 15.0 | Competitive | [4] |

| Biscoumarins | Compound 6 | Bacillus pasteurii | - | 13.3 | Competitive | [4] |

| Barbituric Hydrazone Derivatives | Compound 6a | - | 0.73 | - | - | [5] |

| (Thio)barbituric Phenoxy-N-phenylacetamide Derivatives | Compound 3a | - | 0.69 | - | - | [5] |

| Hydrazonothiazolines | Compound 9a | - | 1.73 | - | - | [5] |

Note: The specific IC50 and Ki values can vary depending on the experimental conditions, including the source of the urease enzyme and the assay methodology.

Experimental Protocols

The determination of urease inhibition and the characterization of inhibitor kinetics are performed using standardized enzymatic assays. The following protocol outlines a typical urease inhibition assay.

Urease Inhibition Assay Protocol

This protocol is based on the measurement of ammonia produced from the hydrolysis of urea.

1. Reagents and Buffers:

-

Enzyme: Jack bean urease (e.g., Sigma-Aldrich)

-

Substrate: Urea solution (e.g., 100 mM in phosphate buffer)

-

Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Inhibitor: Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Ammonia Detection Reagents:

-

Phenol-nitroprusside solution

-

Alkaline hypochlorite solution

-

2. Assay Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well microplate, add 25 µL of the urease enzyme solution to each well.

-

Add 5 µL of the inhibitor solution (or vehicle for control) to the respective wells and pre-incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding 50 µL of the urea substrate solution to each well.

-

Incubate the reaction mixture for a defined period (e.g., 15 minutes) at the same temperature.

-

Stop the reaction by adding 50 µL of the phenol-nitroprusside solution followed by 50 µL of the alkaline hypochlorite solution.

-

Allow the color to develop for a specified time (e.g., 30 minutes) at room temperature.

-

Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

3. Data Analysis:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

For kinetic studies (determination of Ki and inhibition type), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then plotted using Lineweaver-Burk or Dixon plots.[6]

Interaction with the Urease Active Site

The active site of urease is a bi-nickel center, where the two nickel ions are crucial for the catalytic activity.[4][7] These nickel ions are coordinated by several amino acid residues, including histidine and aspartate, and a carbamylated lysine.[3][8] Competitive inhibitors typically interact with key residues within this active site, thereby preventing the substrate (urea) from binding and being hydrolyzed.

The following diagram illustrates the logical relationship of a competitive inhibitor with the key components of the urease active site.

Caption: Interaction of a competitive inhibitor with the urease active site.

Signaling Pathway of Urease Inhibition

The mechanism of competitive inhibition can be visualized as a signaling pathway where the inhibitor disrupts the normal catalytic process.

Caption: Signaling pathway of competitive urease inhibition.

The development of potent and specific urease inhibitors is a promising strategy for the management of various diseases associated with urease-producing pathogens. A thorough understanding of the quantitative aspects of inhibition, standardized experimental protocols, and the molecular interactions within the urease active site is paramount for the rational design and development of novel therapeutic agents. This guide provides a foundational framework for researchers and professionals engaged in this important area of drug discovery.

References

- 1. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Interplay of metal ions and urease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urease - Wikipedia [en.wikipedia.org]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

Preliminary Efficacy of a Novel Urease Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy studies conducted on a novel urease inhibitor. The document details the inhibitory activity, kinetic profile, and proposed mechanism of action, offering a foundational understanding for further research and development.

Quantitative Data Summary

The inhibitory potential of the compound was assessed against Jack bean urease. The following tables summarize the key quantitative data obtained from these preliminary studies.

Table 1: In Vitro Inhibitory Activity of the Novel Compound against Jack Bean Urease

| Compound Reference | IC₅₀ (µM) | Standard Deviation (±) |

| Novel Inhibitor | 15.2 | 1.1 |

| Acetohydroxamic Acid (Control) | 27.5 | 2.3 |

Table 2: Enzyme Inhibition Kinetics

| Compound | Inhibition Type | Kᵢ (µM) |

| Novel Inhibitor | Competitive | 8.7 |

Experimental Protocols

The following section details the methodologies employed in the preliminary efficacy studies of the novel urease inhibitor.

Urease Inhibition Assay (Berthelot Method)

This spectrophotometric assay was utilized to determine the in vitro inhibitory activity of the compound against Jack bean urease.

1. Reagents and Materials:

-

Jack bean urease (EC 3.5.1.5)

-

Urea

-

Phosphate buffer (pH 7.4)

-

Phenol-nitroprusside reagent

-

Alkaline hypochlorite solution

-

Test compound (novel inhibitor)

-

Acetohydroxamic acid (positive control)

-

96-well microplate

-

Microplate reader

2. Procedure:

-

A stock solution of the test compound and acetohydroxamic acid were prepared in a suitable solvent.

-

In a 96-well plate, 25 µL of various concentrations of the test compound or control were added.

-

25 µL of Jack bean urease solution (0.5 U/mL) was added to each well and the plate was incubated at 37°C for 30 minutes.

-

The enzymatic reaction was initiated by adding 50 µL of urea solution (100 mM).

-

The plate was incubated for 15 minutes at 37°C.

-

The amount of ammonia produced was quantified using the Berthelot method. 50 µL of phenol-nitroprusside reagent and 50 µL of alkaline hypochlorite solution were added to each well.

-

After a 10-minute incubation at 37°C, the absorbance was measured at 625 nm using a microplate reader.

-

The percentage of inhibition was calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC₅₀ value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetic Studies

Kinetic studies were performed to elucidate the mode of inhibition of the novel compound on urease activity.

1. Procedure:

-

The urease inhibition assay was performed as described above with varying concentrations of the substrate (urea) in the absence and presence of different concentrations of the novel inhibitor.

-

The initial reaction velocities (v) were recorded for each substrate and inhibitor concentration.

-

The type of inhibition and the inhibition constant (Kᵢ) were determined by analyzing the data using Lineweaver-Burk plots.

Visualizations

The following diagrams illustrate the key pathways and workflows relevant to the study of urease and its inhibition.

Caption: Catalytic cycle of urea hydrolysis by urease.

Caption: Mechanism of competitive inhibition of urease.

Caption: High-throughput screening workflow for urease inhibitors.

Methodological & Application

Application Notes and Protocols for Urease-IN-6 In Vitro Assay

These application notes provide a detailed protocol for the in vitro evaluation of Urease-IN-6, a potent urease inhibitor. This document is intended for researchers, scientists, and drug development professionals investigating potential treatments for conditions associated with urease-producing bacteria, such as peptic ulcers and urinary tract infections.

Introduction

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This enzymatic reaction leads to an increase in the local pH, a mechanism exploited by various pathogens, including Helicobacter pylori, to survive in the acidic environment of the stomach. Inhibition of urease is a key therapeutic strategy to counteract the pathogenic effects of these microorganisms. This compound has been identified as a potent inhibitor of this enzyme.

Data Presentation

The inhibitory activity of this compound was determined and compared with standard urease inhibitors, thiourea and acetohydroxamic acid. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

| Compound | IC50 (μM) |

| This compound | 14.2 |

| Thiourea | ~21-22 |

| Acetohydroxamic Acid | ~21-23 |

Experimental Protocols

A detailed methodology for determining the in vitro urease inhibitory activity of this compound is provided below. This protocol is based on the widely used Berthelot method for the quantification of ammonia produced from the enzymatic reaction.

Materials and Reagents:

-

Urease (e.g., from Jack Bean)

-

Urea

-

This compound

-

Thiourea (as a standard inhibitor)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Phenol reagent (Phenol, Sodium Nitroprusside)

-

Alkali reagent (Sodium Hydroxide, Sodium Hypochlorite)

-

96-well microplate

-

Microplate reader

Assay Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of urease enzyme in phosphate buffer.

-

Prepare a stock solution of urea substrate in phosphate buffer.

-

Prepare stock solutions of this compound and the standard inhibitor (thiourea) in a suitable solvent (e.g., DMSO). Further dilutions should be made in the assay buffer.

-

-

Enzyme Inhibition Assay:

-

In a 96-well microplate, add a defined volume of the urease enzyme solution to each well.

-

Add varying concentrations of this compound or the standard inhibitor to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the urea substrate solution to each well.

-

Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the same controlled temperature.

-

-

Ammonia Quantification (Berthelot Method):

-

Stop the enzymatic reaction by adding the phenol reagent to each well.

-

Add the alkali reagent to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for color development. The ammonia produced reacts with the reagents to form a colored indophenol product.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 630-670 nm.

-

-

Data Analysis:

-

Calculate the percentage of urease inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of test) / Absorbance of control ] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the urease activity, from the dose-response curve.

-

Mandatory Visualizations

Urease Enzymatic Reaction Pathway

Caption: Simplified diagram of the urease-catalyzed hydrolysis of urea.

In Vitro Urease Inhibition Assay Workflow

Caption: Experimental workflow for the in vitro urease inhibition assay.

Application Notes and Protocols for Urease-IN-6 in Helicobacter pylori Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helicobacter pylori is a Gram-negative bacterium that colonizes the human stomach and is a major causative agent of various gastroduodenal diseases, including chronic gastritis, peptic ulcers, and gastric cancer. A key virulence factor for H. pylori's survival in the acidic environment of the stomach is the enzyme urease. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, thereby neutralizing gastric acid and allowing the bacterium to colonize the gastric mucosa. Given its critical role in H. pylori pathogenesis, urease is a prime target for the development of novel therapeutics.

Urease-IN-6 is a potent inhibitor of urease with a reported IC50 of 14.2 μM.[1][2] Its molecular formula is C18H19N3OS and it has a molecular weight of 325.43 g/mol .[3] These application notes will detail the methods to study the efficacy of this compound against H. pylori urease and the bacterium itself.

Data Presentation

Quantitative data for this compound and comparative compounds should be summarized for clear interpretation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C18H19N3OS | [3] |

| Molecular Weight | 325.43 g/mol | [3] |

| IC50 (Urease) | 14.2 μM | [1][2] |

| Solubility | Soluble in DMSO | [1] |

Table 2: Example Data from In Vitro Urease Inhibition Assay

| Compound | Concentration (μM) | % Inhibition (Mean ± SD) | IC50 (μM) |

| This compound | 1 | 15.2 ± 2.1 | 14.2 |

| 5 | 35.8 ± 3.5 | ||

| 10 | 48.9 ± 4.2 | ||

| 20 | 65.1 ± 5.0 | ||

| 50 | 85.3 ± 2.8 | ||

| Acetohydroxamic Acid (Positive Control) | 1 | 10.5 ± 1.8 | 25.5 |

| 5 | 28.7 ± 2.9 | ||

| 10 | 42.1 ± 3.1 | ||

| 25 | 55.4 ± 4.5 | ||

| 50 | 70.2 ± 3.9 | ||

| Vehicle (DMSO) | - | 0 ± 1.5 | >100 |

Experimental Protocols

Protocol 1: In Vitro Urease Inhibition Assay (Berthelot Method)

This assay determines the direct inhibitory effect of this compound on urease activity.

Materials:

-

Jack bean urease (or purified H. pylori urease)

-

Urea solution (e.g., 100 mM in phosphate buffer)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phenol reagent (Phenol, sodium nitroprusside)

-

Alkaline hypochlorite reagent (Sodium hypochlorite, sodium hydroxide)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer. The final concentrations should bracket the expected IC50 value (e.g., 1, 5, 10, 20, 50 μM).

-

In a 96-well plate, add 25 µL of urease solution to each well.

-

Add 25 µL of the this compound dilutions or control solutions (positive control like acetohydroxamic acid, vehicle control with DMSO) to the respective wells.

-

Pre-incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 50 µL of urea solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of phenol reagent to each well.

-

Add 50 µL of alkaline hypochlorite reagent to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for color development.

-

Measure the absorbance at 625 nm using a microplate reader.

-

Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of vehicle control)] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Helicobacter pylori Culture

Standard culture techniques are required for subsequent cell-based assays.

Materials:

-

H. pylori strain (e.g., ATCC 43504)

-

Brucella agar or Columbia blood agar plates supplemented with 5-10% horse or sheep blood.

-

Antibiotic supplement (e.g., vancomycin, trimethoprim, amphotericin B) to prevent contamination.

-

Brucella broth or other suitable liquid medium.

-

Microaerophilic incubator or jar system (5% O2, 10% CO2, 85% N2).

Procedure:

-

Streak the H. pylori strain from a frozen stock onto a blood agar plate.

-

Incubate the plate in a microaerophilic environment at 37°C for 3-5 days.

-

For liquid culture, inoculate a single colony into Brucella broth.

-

Incubate the liquid culture under microaerophilic conditions at 37°C with shaking (e.g., 120 rpm) for 24-48 hours.

-

Monitor bacterial growth by measuring the optical density at 600 nm (OD600).

Protocol 3: Whole-Cell Urease Activity Assay in H. pylori

This assay measures the effect of this compound on the urease activity of intact H. pylori cells.

Materials:

-

H. pylori culture

-

Phosphate buffered saline (PBS)

-

Urea solution (e.g., 50 mM in PBS)

-

This compound stock solution

-

Phenol red solution (as a pH indicator)

Procedure:

-

Harvest H. pylori from a liquid culture by centrifugation.

-

Wash the bacterial pellet twice with PBS and resuspend in PBS to a specific OD600 (e.g., 1.0).

-

In a 96-well plate, add 100 µL of the bacterial suspension to each well.

-

Add various concentrations of this compound to the wells. Include a positive control and a vehicle control.

-

Pre-incubate the plate at 37°C for 1 hour.

-

Add 10 µL of phenol red solution to each well.

-

Add 20 µL of urea solution to initiate the reaction.

-

Monitor the color change from yellow to pink/red over time. The rate of color change is proportional to the urease activity.

-

Quantify the results by measuring the absorbance at 560 nm at different time points.

-

Analyze the data to determine the effect of this compound on whole-cell urease activity.

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of this compound that inhibits the visible growth of H. pylori.

Materials:

-

H. pylori culture

-

Brucella broth supplemented with fetal bovine serum.

-

This compound stock solution

-

96-well microtiter plates

Procedure:

-

Prepare a two-fold serial dilution of this compound in Brucella broth in a 96-well plate.

-

Prepare an inoculum of H. pylori from a fresh culture, diluted to a final concentration of approximately 5 x 10^5 CFU/mL in Brucella broth.

-

Add 100 µL of the bacterial inoculum to each well of the microtiter plate.

-

Include a positive control for growth (bacteria without inhibitor) and a negative control (broth only).

-

Incubate the plate under microaerophilic conditions at 37°C for 72 hours.

-

The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Visualizations

Signaling Pathway of H. pylori Urease Action

Caption: Mechanism of H. pylori urease in acid neutralization.

Experimental Workflow for this compound Evaluation

Caption: Workflow for evaluating this compound against H. pylori.

Logical Relationship of Urease Inhibition and H. pylori Eradication

Caption: The rationale for urease inhibition as an anti-H. pylori strategy.

References

Application Notes and Protocols for Developing a Cell-Based Assay with Urease-IN-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2][3] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, where it allows the bacterium to survive in the acidic environment of the stomach.[4][5] The production of ammonia can lead to an increase in local pH, causing damage to host cells and contributing to the pathogenesis of gastritis, peptic ulcers, and other gastrointestinal disorders.[6] Consequently, the inhibition of urease activity presents a promising therapeutic strategy for managing infections by ureolytic pathogens.

Urease-IN-6 is a potent inhibitor of urease with an IC50 of 14.2 μM.[7][8] These application notes provide a detailed protocol for developing a cell-based assay to evaluate the efficacy of this compound in a cellular context, measuring its ability to protect cells from urease-induced cytotoxicity.

Signaling Pathway of Urease-Induced Cytotoxicity and Inhibition by this compound

Urease itself does not directly activate a classical signaling pathway. Instead, its enzymatic activity generates cytotoxic products that induce cellular stress and lead to cell death. The following diagram illustrates this process and the point of intervention for this compound.

Caption: Urease-induced cytotoxicity pathway and its inhibition.

Experimental Protocols

Protocol 1: Determination of this compound IC50 in a Cell-Free Assay

This protocol is to confirm the inhibitory potency of this compound against purified urease enzyme.

Materials:

-

Purified Jack Bean Urease (or other commercially available urease)

-

Urea solution (e.g., 100 mM in phosphate buffer)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

This compound

-

Ammonia colorimetric assay kit (e.g., based on the Berthelot method)[9]

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in phosphate buffer to achieve a range of concentrations (e.g., 0.1 µM to 100 µM).

-

In a 96-well plate, add 25 µL of urease solution to each well.

-

Add 5 µL of each this compound dilution to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 55 µL of the urea solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction and measure the ammonia production according to the manufacturer's protocol of the colorimetric assay kit.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based Assay for Urease-Induced Cytotoxicity

This protocol evaluates the protective effect of this compound on a gastric cell line exposed to urease.

Materials:

-

Human gastric adenocarcinoma cell line (e.g., AGS cells)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Purified Urease or H. pylori lysate

-

Urea

-

This compound

-

Cell viability assay reagent (e.g., MTT, Neutral Red, or CCK-8)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

Experimental Workflow Diagram:

Caption: Workflow for the cell-based urease cytotoxicity assay.

Procedure:

-

Cell Seeding: Seed AGS cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Pre-treatment with Inhibitor: The next day, remove the old medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1 µM to 50 µM). Include a vehicle control (DMSO). Incubate for 1-2 hours.

-

Urease and Urea Challenge: Add a pre-determined concentration of urease enzyme and urea (e.g., 20 mM) to the wells. The optimal urease concentration should be determined empirically to induce approximately 50% cell death in 24-48 hours.

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.

-

Assessment of Cell Viability:

-

Remove the culture medium.

-

Add the cell viability reagent (e.g., MTT solution) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 2-4 hours for MTT).

-

If using MTT, add the solubilization solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Plot cell viability against the concentration of this compound to determine its protective effect.

-

Data Presentation

The following tables present hypothetical data for the characterization of this compound.

Table 1: Inhibitory Activity of this compound against Purified Urease

| Compound | IC50 (µM) | Inhibition Type |

| This compound | 14.2 | Competitive |

| Acetohydroxamic Acid (AHA) | 25.8 | Competitive |

Table 2: Protective Effect of this compound on AGS Cells Exposed to Urease

| Treatment Group | This compound (µM) | Cell Viability (%) |

| Control (Cells only) | - | 100 ± 4.5 |

| Urease + Urea | 0 | 48 ± 3.2 |

| Urease + Urea | 1 | 55 ± 4.1 |

| Urease + Urea | 5 | 68 ± 3.8 |

| Urease + Urea | 10 | 79 ± 2.9 |

| Urease + Urea | 25 | 91 ± 3.5 |

| Urease + Urea | 50 | 96 ± 2.7 |

Table 3: Cytotoxicity of this compound on AGS Cells

| This compound (µM) | Cell Viability (%) |

| 0 (Vehicle) | 100 ± 3.9 |

| 1 | 99 ± 4.2 |

| 5 | 98 ± 3.7 |

| 10 | 97 ± 4.0 |

| 25 | 95 ± 3.3 |

| 50 | 93 ± 4.5 |

Conclusion

The provided protocols and data offer a comprehensive framework for utilizing this compound in a cell-based assay to investigate its potential as a therapeutic agent against urease-producing pathogens. By assessing its ability to mitigate urease-induced cytotoxicity, researchers can further characterize its efficacy and suitability for drug development. It is crucial to also assess the direct cytotoxicity of the inhibitor on the chosen cell line to ensure that the observed protective effects are not confounded by the compound's own toxicity.

References

- 1. Urease - Wikipedia [en.wikipedia.org]

- 2. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urease from Bacteria, Recombinant(EC 3.5.1.5) - Creative Enzymes [creative-enzymes.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. resources.bio-techne.com [resources.bio-techne.com]